Methyl 6-hydroxy-2-naphthoate

Übersicht

Beschreibung

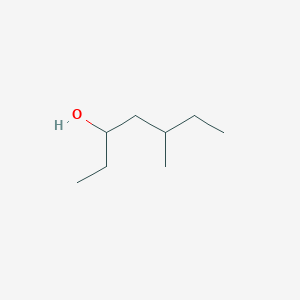

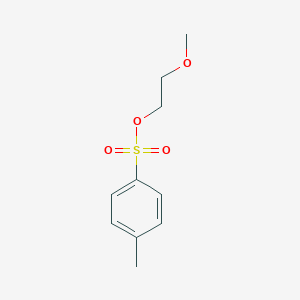

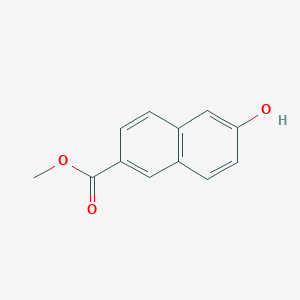

Methyl 6-hydroxy-2-naphthoate is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as methyl 6-hydroxynaphthalene-2-carboxylate and 6-Hydroxy-2-naphthoic Acid Methyl Ester .

Molecular Structure Analysis

The molecular weight of Methyl 6-hydroxy-2-naphthoate is 202.21 g/mol . The IUPAC name for this compound is methyl 6-hydroxynaphthalene-2-carboxylate . The InChI representation is InChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3 and the canonical SMILES representation is COC(=O)C1=CC2=C(C=C1)C=C(C=C2)O .

Physical And Chemical Properties Analysis

Methyl 6-hydroxy-2-naphthoate has a molecular weight of 202.21 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds . The exact mass is 202.062994177 g/mol and the monoisotopic mass is also 202.062994177 g/mol . The topological polar surface area is 46.5 Ų .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 6-hydroxy-2-naphthoate: serves as a versatile intermediate in organic synthesis. Its structure allows for the formation of complex organic compounds through various reactions such as esterification, condensation, and substitution. For instance, it can be used to synthesize axially chiral benzimidazole derivatives , which have potential applications in pharmaceuticals and as catalysts in asymmetric synthesis.

Wirkmechanismus

Target of Action

Methyl 6-hydroxy-2-naphthoate primarily targets macrophages , which are a type of white blood cell that plays a significant role in the body’s immune response . The compound interacts with these cells to modulate their response to inflammation .

Mode of Action

The compound inhibits the release of nitric oxide (NO) , interleukin-1beta (IL-1β) , and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . It also suppresses the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins are involved in the production of inflammatory mediators, and their inhibition leads to a reduction in inflammation .

Biochemical Pathways

Methyl 6-hydroxy-2-naphthoate affects the NF-κB and MAPKs signaling pathways . It inhibits LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . It also decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .

Pharmacokinetics

Its molecular weight of202.21 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of Methyl 6-hydroxy-2-naphthoate’s action is a significant reduction in the inflammatory response of macrophages . By inhibiting the release of inflammatory mediators and suppressing key inflammatory pathways, the compound effectively reduces inflammation .

Action Environment

For safe handling, it is recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Eigenschaften

IUPAC Name |

methyl 6-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZOPQRTQJERQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327816 | |

| Record name | Methyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-hydroxy-2-naphthoate | |

CAS RN |

17295-11-3 | |

| Record name | Methyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying methyl 6-hydroxy-2-naphthoate in the context of dyad systems?

A: Methyl 6-hydroxy-2-naphthoate serves as a photoactive component within the studied dyad system. The research investigates how this compound, when covalently linked to 2-styrylquinoline, behaves in terms of its spectral and photochemical properties []. This is crucial for understanding energy and electron transfer processes within the dyad, which has implications for potential applications in areas like artificial photosynthesis or molecular electronics.

Q2: Can you elaborate on the spectral characteristics of methyl 6-hydroxy-2-naphthoate within the dyad system?

A: While the provided abstract doesn't detail specific spectral data, the research likely investigates how the absorption and emission properties of methyl 6-hydroxy-2-naphthoate are influenced by its covalent linkage to 2-styrylquinoline []. This could involve analyzing shifts in absorption wavelengths, changes in molar absorptivity, and alterations in fluorescence behavior. Such analyses provide insights into the electronic interactions between the two components of the dyad.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)